

N-(2-Morpholinoethyl)acrylamide synthesis and characterization

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Compound of Interest

Compound Name: 2-Propenamide, N-[2-(4-morpholiny)ethyl]-

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An In-Depth Technical Guide to the Synthesis and Characterization of N-(2-Morpholinoethyl)acrylamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Functional Monomer

N-(2-Morpholinoethyl)acrylamide is a bifunctional monomer that has garnered significant interest across various scientific disciplines, from materials science to drug delivery. Its molecular architecture, featuring a polymerizable acrylamide group and a hydrophilic, pH-responsive morpholine moiety, makes it a valuable building block for advanced functional polymers. The acrylamide portion provides a reactive handle for polymerization, enabling its incorporation into polymer backbones, while the morpholine ring imparts hydrophilicity and can be protonated at lower pH, offering a stimulus-responsive character.^[1]

These unique properties have led to its use in a range of applications, including the development of injectable hydrogels for tissue engineering, such as cartilage regeneration, and the modification of membranes to improve permeability and selectivity in filtration processes.^[1] In the broader context of drug development, the incorporation of acrylamide functional groups has been shown to improve the solubility and membrane permeability of drug candidates,

highlighting the potential of monomers like N-(2-Morpholinoethyl)acrylamide in designing sophisticated delivery systems and modifying therapeutic molecules.[2][3][4]

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of N-(2-Morpholinoethyl)acrylamide, offering field-proven insights and robust protocols for its successful preparation and validation in a laboratory setting.

Part 1: Chemical Synthesis Pathway

The most common and efficient method for synthesizing N-(2-Morpholinoethyl)acrylamide is through the Schotten-Baumann reaction, which involves the acylation of N-(2-aminoethyl)morpholine with acryloyl chloride. This reaction is typically performed in an aprotic solvent at a reduced temperature in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The primary amine of N-(2-aminoethyl)morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. A tertiary amine base, such as triethylamine (TEA), is crucial as it scavenges the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Caption: Figure 1: Reaction Scheme for N-(2-Morpholinoethyl)acrylamide Synthesis.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and explanations for each critical step.

Materials & Reagents:

Reagent	Formula	MW (g/mol)	Moles (Equivalents)	Amount
N-(2-aminoethyl)morpholine	C ₆ H ₁₄ N ₂ O	130.19	0.10 (1.0)	13.02 g (12.9 mL)
Acryloyl Chloride	C ₃ H ₃ ClO	90.51	0.10 (1.0)	9.05 g (8.2 mL)
Triethylamine (TEA)	C ₆ H ₁₅ N	101.19	0.11 (1.1)	11.13 g (15.3 mL)
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	-	400 mL
Hydroquinone (Inhibitor)	C ₆ H ₆ O ₂	110.11	-	~50 mg
Saturated NaHCO ₃ Solution	NaHCO ₃	84.01	-	~150 mL
Brine	NaCl (aq)	58.44	-	~50 mL
Anhydrous MgSO ₄	MgSO ₄	120.37	-	~10 g

Step-by-Step Methodology:

Caption: Figure 2: Experimental workflow from reaction to characterization.

- Reaction Setup:

- To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-(2-aminoethyl)morpholine (1.0 eq) and triethylamine (1.1 eq).
- Dissolve the components in 300 mL of anhydrous dichloromethane (DCM). Add a small amount of hydroquinone (~50 mg) to inhibit the premature polymerization of the acrylamide product.

- Causality: DCM is an excellent aprotic solvent that dissolves the reactants but does not participate in the reaction. The 10% excess of TEA ensures complete neutralization of the generated HCl.
- Controlled Addition of Acyl Chloride:
 - Cool the flask to 0 °C using an ice-water bath.
 - Dissolve acryloyl chloride (1.0 eq) in 100 mL of anhydrous DCM and add it to the dropping funnel.
 - Add the acryloyl chloride solution dropwise to the stirred amine solution over approximately 1 hour, ensuring the internal temperature does not exceed 5 °C.
 - Causality: The reaction is highly exothermic. Slow, controlled addition at 0 °C prevents runaway reactions and minimizes side-product formation and polymerization.
- Reaction Completion:
 - After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
 - Let the reaction stir for an additional 3-4 hours to ensure it goes to completion. The formation of a white precipitate (triethylammonium chloride) is a visual indicator of reaction progress.
- Workup and Isolation:
 - Transfer the reaction mixture to a separatory funnel.
 - Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 75 mL) and then with brine (1 x 50 mL).
 - Causality: The NaHCO₃ wash removes any remaining acidic impurities, while the brine wash removes residual water and helps to break any emulsions.
 - Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

- Purification:
 - The resulting crude product, often a pale yellow oil or solid, should be purified. Recrystallization is an effective method.
 - Dissolve the crude product in a minimal amount of hot ethyl acetate. If needed, add hexanes dropwise until turbidity is observed.
 - Allow the solution to cool slowly to room temperature and then place it in a refrigerator (2-8 °C) to facilitate crystal formation.[5][6]
 - Collect the pure white crystals by vacuum filtration and dry them under vacuum.
 - Trustworthiness: This purification step is critical for removing unreacted starting materials and byproducts, ensuring the high purity required for subsequent applications like polymerization or biological assays.[7]

Part 2: Comprehensive Characterization

Confirming the identity and purity of the synthesized N-(2-Morpholinoethyl)acrylamide is paramount. A combination of spectroscopic techniques provides irrefutable evidence of a successful synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.[8] Samples are typically dissolved in deuterated chloroform (CDCl_3).

^1H NMR Spectroscopy:

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
Amide NH	6.5 - 7.5	Broad Singlet	1H
CH=CH ₂ (trans to C=O)	6.2 - 6.4	Doublet of d.	1H
CH=CH ₂ (cis to C=O)	6.0 - 6.2	Doublet of d.	1H
CH=CH ₂ (geminal)	5.6 - 5.8	Doublet of d.	1H
-O-CH ₂ -CH ₂ -N-	~3.7	Triplet	4H
-NH-CH ₂ -CH ₂ -N-	~3.4	Quartet	2H
-NH-CH ₂ -CH ₂ -N-	~2.5	Triplet	2H
-O-CH ₂ -CH ₂ -N-	~2.45	Triplet	4H

Note: The exact chemical shifts and coupling constants can vary slightly based on solvent and concentration.

¹³C NMR Spectroscopy:

Carbon Assignment	Chemical Shift (δ , ppm)
Amide C=O	~165.5
CH=CH ₂	~131.0
CH=CH ₂	~126.2
-O-CH ₂ -CH ₂ -N-	~67.0
-NH-CH ₂ -CH ₂ -N-	~57.5
-O-CH ₂ -CH ₂ -N-	~53.5
-NH-CH ₂ -CH ₂ -N-	~37.0

The presence of signals in the vinyl region (δ 125-132 ppm) and a carbonyl signal around 165 ppm in the ¹³C NMR spectrum, along with the characteristic vinylic proton patterns in the ¹H

NMR, confirms the successful installation of the acrylamide group.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional Group	Vibration Mode	Wavenumber (cm ⁻¹)
N-H (Amide)	Stretching	3300 - 3400
C-H (sp ²)	Stretching	3050 - 3150
C-H (sp ³)	Stretching	2850 - 2960
C=O (Amide I)	Stretching	~1660
C=C (Vinyl)	Stretching	~1625
N-H (Amide II)	Bending	~1550
C-O-C (Morpholine Ether)	Asymmetric Stretching	~1115

The strong absorbance band for the amide C=O stretch (Amide I) and the distinct N-H bending band (Amide II) are definitive indicators of amide bond formation.[10][11]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

- Molecular Formula: C₉H₁₆N₂O₂[5]
- Molecular Weight: 184.24 g/mol [1]
- Expected Ion (ESI+): [M+H]⁺ = 185.12

Analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) should reveal a prominent peak corresponding to the protonated molecule, confirming the correct mass.[12][13]

Conclusion

The synthesis and characterization of N-(2-Morpholinoethyl)acrylamide is a straightforward yet precise process that yields a highly versatile monomer. By following a well-controlled synthetic protocol founded on the principles of nucleophilic acyl substitution and employing a systematic purification strategy, high-purity material can be reliably obtained. The subsequent application of a multi-technique analytical approach, integrating NMR, FT-IR, and MS, provides a robust and self-validating system for confirming the molecular structure and ensuring the quality required for demanding applications in research and development.

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